Pyruvic Acid-13C Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyruvic Acid-13C Ethyl Ester is an isotopic labeled precursor of pyruvic acid . It plays an essential role in intermediary cellular metabolism . It has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component .

Synthesis Analysis

A new synthetic approach provides access to the key precursor of 13C labeled vinyl pyruvate with up to 67% yield . This method uses a palladium-catalyzed procedure . After spin order transfer with parahydrogen, 12% 13C polarization was obtained .Molecular Structure Analysis

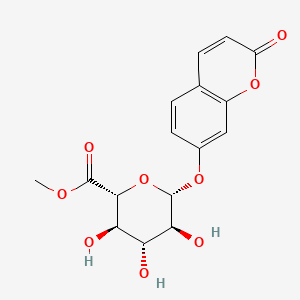

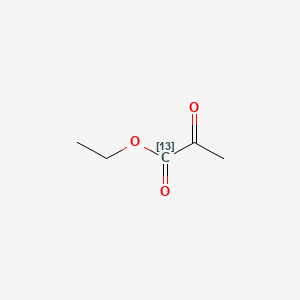

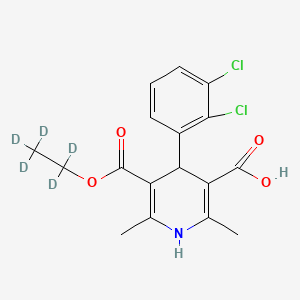

The molecular structure of Pyruvic Acid-13C Ethyl Ester is C5H8O3 . It is a derivative of pyruvic acid and is more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .Chemical Reactions Analysis

The chemical reactions of Pyruvic Acid-13C Ethyl Ester involve the hyperpolarization of nuclear spins, which has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging . Parahydrogen-induced polarization (PHIP) offers a fast and cost-efficient way of hyperpolarization .科学研究应用

Production and Recovery of Pyruvic Acid

Pyruvic acid is an important keto-carboxylic acid and can be manufactured by both chemical synthesis and biotechnological routes . It is used primarily as a feed for the production of pharmaceuticals, such as tyrosine, alanine, etc .

Biotechnological Production

The main obstacle in biotechnological production of pyruvic acid is the development of a suitable microorganism which can provide high yield and selectivity . The culture times of resting cell processes were shorter than direct fermentative methods, but cells still require cultivation, separation from growth medium, and washing before the production phase .

Energy Metabolism

In biochemistry, pyruvate plays a key role and two molecules of pyruvate are produced when one glucose molecule breaks down and further energy can be supplied . Carbohydrates are produced from pyruvate via gluconeogenesis afterward carbohydrates changed subsequently to fatty acids/energy and ultimately to amino acid, alanine and ethanol are produced .

Production of Crop Fortification Agents

Pyruvic acid has also been exploited in the production of crop fortification agents .

Production of Aesthetics and Polymers

Pyruvic acid is used in the production of aesthetics and polymers .

Neutralizing Agents for Contact Lenses

Pyruvic acid is used as a neutralizing agent for contact lenses .

Food Preservatives and Stabilizers

Pyruvic acid is used in food preservatives and stabilizers . It can accelerate the fatty acids metabolic activities in the human being in the form of calcium pyruvate and ultimately results into fat diminution .

Access to Any Site Directed Stable Isotope in Genetically Encoded Amino Acids

Esterification of pyruvic acid in ethanol afforded ethyl pyruvate . This method can be extended to study the protein chain tagged with stable isotope enriched amino acid residues at any position or combinations of positions in the system .

作用机制

- Role of Targets :

Target of Action

Mode of Action

安全和危害

Pyruvic Acid-13C Ethyl Ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

未来方向

The future directions of Pyruvic Acid-13C Ethyl Ester research involve its use in in vivo metabolic imaging studies . It is a highly promising tracer for in vivo metabolic MRI . The hyperpolarization of nuclear spins has enabled unique applications in chemistry, biophysics, and particularly metabolic imaging .

属性

IUPAC Name |

ethyl 2-oxo(113C)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRCUYVCPSWGCC-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858355 |

Source

|

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyruvic Acid-13C Ethyl Ester | |

CAS RN |

905440-74-6 |

Source

|

| Record name | Ethyl 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)